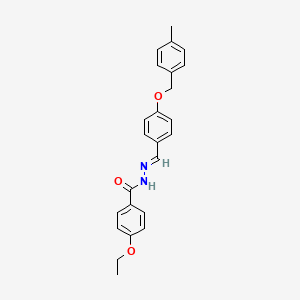![molecular formula C25H23N3O6 B12020795 [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12020795.png)
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,4-diméthoxybenzoate de [4-[(E)-[[2-(4-méthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé possède une structure unique qui comprend à la fois des composants aromatiques et aliphatiques, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3,4-diméthoxybenzoate de [4-[(E)-[[2-(4-méthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Le processus commence souvent par la préparation de l'hydrazine de 2-(4-méthylanilino)-2-oxoacétyl, qui est ensuite mise à réagir avec le 3,4-diméthoxybenzoate de 4-formylphényl dans des conditions spécifiques pour obtenir le produit final. Les réactifs courants utilisés dans ces réactions comprennent l'hydrate d'hydrazine, l'anhydride acétique et divers solvants tels que l'éthanol ou le méthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus efficaces et évolutives, telles que la synthèse en flux continu ou l'utilisation de réacteurs automatisés. Ces méthodes visent à optimiser le rendement et la pureté tout en minimisant les déchets et la consommation d'énergie.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4-diméthoxybenzoate de [4-[(E)-[[2-(4-méthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers solvants (par exemple, l'éthanol, le méthanol). Les conditions de réaction telles que la température, la pression et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie
En chimie, le 3,4-diméthoxybenzoate de [4-[(E)-[[2-(4-méthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de réaction et de développer de nouveaux composés.
Biologie
En biologie, ce composé peut être utilisé comme une sonde pour étudier les interactions enzymatiques et les voies métaboliques. Sa capacité à interagir avec des protéines et des enzymes spécifiques en fait un outil précieux pour la recherche biochimique.
Médecine
En médecine, le 3,4-diméthoxybenzoate de [4-[(E)-[[2-(4-méthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] présente des applications potentielles en tant qu'agent thérapeutique. Ses interactions avec des cibles biologiques pourraient conduire au développement de nouveaux médicaments pour traiter diverses maladies.
Industrie
Dans l'industrie, ce composé peut être utilisé dans la production de produits chimiques spécialisés, de produits pharmaceutiques et de produits agrochimiques. Sa polyvalence et sa réactivité en font un composant précieux dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du 3,4-diméthoxybenzoate de [4-[(E)-[[2-(4-méthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler les voies biologiques et conduire à divers effets physiologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Mécanisme D'action
The mechanism of action of [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé présentant une réactivité et des applications similaires dans la synthèse organique.
1-Benzyl 2-méthyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate : Un composé présentant des caractéristiques structurelles et des applications similaires dans la synthèse complexe.
Acétate de vanilline : Un composé présentant des composants aromatiques similaires et des applications dans les industries des arômes et des parfums.
Unicité
Ce qui distingue le 3,4-diméthoxybenzoate de [4-[(E)-[[2-(4-méthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl], c'est sa combinaison unique de groupes fonctionnels et sa complexité structurelle. Cela permet un éventail plus large de réactions chimiques et d'applications par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C25H23N3O6 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H23N3O6/c1-16-4-9-19(10-5-16)27-23(29)24(30)28-26-15-17-6-11-20(12-7-17)34-25(31)18-8-13-21(32-2)22(14-18)33-3/h4-15H,1-3H3,(H,27,29)(H,28,30)/b26-15+ |
Clé InChI |
ULAJQQPFFSUXPJ-CVKSISIWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12020718.png)
![3-(4-Fluoro-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12020720.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12020726.png)
![4-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12020734.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12020742.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12020754.png)

![N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020770.png)

![[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12020785.png)



